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Compound of Interest

Compound Name: FR-900482

Cat. No.: B15582926 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
FR-900482 is a potent antitumor antibiotic first isolated from the fermentation broth of

Streptomyces sandaensis No. 6897.[1][2] Structurally related to the mitomycin family of

anticancer agents, FR-900482 has garnered significant interest within the scientific community

due to its unique mechanism of action and promising biological activity. This technical guide

provides a comprehensive overview of the physical and chemical characteristics of FR-900482,

detailed experimental protocols for its study, and visualizations of key biological pathways and

experimental workflows.

Physicochemical Properties
A summary of the key physicochemical properties of FR-900482 is presented below. This data

is crucial for its handling, formulation, and interpretation of biological assays.
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Property Value Reference

Molecular Formula C₁₄H₁₆N₂O₆ --INVALID-LINK--

Molecular Weight 308.29 g/mol --INVALID-LINK--

Appearance Colorless needles --INVALID-LINK--

Melting Point 155-158 °C (decomposition) --INVALID-LINK--

Solubility

Soluble in methanol, ethanol,

acetone, ethyl acetate, and

chloroform. Slightly soluble in

water and n-hexane.

--INVALID-LINK--

UV λmax (MeOH)
218 nm (ε 21,000), 312 nm (ε

4,500)
--INVALID-LINK--

Spectroscopic Data
The structural elucidation of FR-900482 was accomplished through a combination of

spectroscopic techniques. The key data are summarized below.

¹H NMR Spectroscopy (360 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

1.32 d 6.8 C10-CH₃

2.05 s OAc

2.10 s OAc

2.90 dd 14.5, 4.0 C6-H

3.25 dd 14.5, 2.0 C6-H

3.50 m C7-H

4.20 q 6.8 C10-H

4.35 d 12.0 C1-H

4.45 d 12.0 C1-H

5.10 br s OH

5.85 dd 4.0, 2.0 C5-H

6.95 s Ar-H

Data sourced from Uchida et al., J. Am. Chem. Soc. 1987, 109, 4108-4109.

¹³C NMR Spectroscopy (90 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

15.8 C10-CH₃

20.8 OAc

21.0 OAc

35.5 C6

48.5 C7

50.0 C10

58.0 C1

85.0 C5

109.0 C9a

115.5 Ar-C

120.0 Ar-C

138.0 Ar-C

145.0 Ar-C

150.0 C8a

169.5 OAc

170.0 OAc

Data sourced from Uchida et al., J. Am. Chem. Soc. 1987, 109, 4108-4109.

Infrared (IR) Spectroscopy (KBr)
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Wavenumber (cm⁻¹) Assignment

3450 O-H stretching

1740 C=O stretching (acetate)

1630 C=C stretching (aromatic)

1230 C-O stretching (acetate)

Data sourced from Kiyoto et al., J. Antibiot. 1987, 40, 594-599.

Mass Spectrometry (MS)
m/z Assignment

308.1005 (M⁺) C₁₄H₁₆N₂O₆ (High-resolution EI-MS)

Data sourced from Uchida et al., J. Am. Chem. Soc. 1987, 109, 4108-4109.

Mechanism of Action: DNA Cross-linking
FR-900482 exerts its potent antitumor activity through the covalent cross-linking of DNA.[3][4]

This process is initiated by the reductive activation of the molecule within the cell. Unlike some

other mitomycins, the activation of FR-900482 is believed to proceed without the generation of

damaging reactive oxygen species, potentially contributing to its lower toxicity profile.[4] The

activated intermediate then forms covalent bonds with guanine residues in the minor groove of

DNA, leading to interstrand cross-links that inhibit DNA replication and transcription, ultimately

triggering apoptosis in cancer cells.
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Figure 1: Simplified signaling pathway of FR-900482-induced DNA cross-linking and apoptosis.

Experimental Protocols
Isolation and Purification of FR-900482 from
Streptomyces sandaensis
This protocol is adapted from the methods described by Kiyoto et al. (1987).

1. Fermentation:

Inoculate a seed culture of Streptomyces sandaensis No. 6897 into a suitable seed medium

and incubate at 28°C for 48 hours on a rotary shaker.
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Transfer the seed culture to a production medium and continue fermentation at 28°C for 96

hours with aeration and agitation.

2. Extraction:

Adjust the pH of the fermentation broth to 4.0 with HCl and filter to separate the mycelium.

Extract the filtrate twice with an equal volume of ethyl acetate.

Combine the ethyl acetate extracts and concentrate under reduced pressure to obtain a

crude oily residue.

3. Purification:

Dissolve the crude residue in a small volume of chloroform.

Apply the solution to a silica gel column pre-equilibrated with chloroform.

Elute the column with a stepwise gradient of chloroform-methanol (100:1 to 50:1, v/v).

Collect fractions and monitor for the presence of FR-900482 using thin-layer

chromatography (TLC) with a chloroform-methanol (20:1, v/v) mobile phase and UV

detection.

Pool the active fractions and concentrate to dryness.

Recrystallize the resulting solid from a mixture of chloroform and n-hexane to yield pure FR-
900482 as colorless needles.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/product/b15582926?utm_src=pdf-body
https://www.benchchem.com/product/b15582926?utm_src=pdf-body
https://www.benchchem.com/product/b15582926?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15582926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fermentation of
S. sandaensis

Solvent Extraction
(Ethyl Acetate)

Concentration

Silica Gel Column
Chromatography

Fraction Collection & TLC Analysis

Pooling & Concentration
of Active Fractions

Recrystallization

Pure FR-900482

Click to download full resolution via product page

Figure 2: Workflow for the isolation and purification of FR-900482.

In Vitro DNA Cross-linking Assay
This protocol provides a general method to assess the DNA cross-linking ability of FR-900482.
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1. DNA Substrate Preparation:

Prepare a solution of linear double-stranded DNA (e.g., plasmid DNA linearized with a

restriction enzyme) at a concentration of 100 µg/mL in a suitable buffer (e.g., 10 mM Tris-

HCl, 1 mM EDTA, pH 7.4).

2. Drug Treatment:

Prepare a stock solution of FR-900482 in a suitable solvent (e.g., DMSO).

Add varying concentrations of FR-900482 to the DNA solution. Include a vehicle control

(DMSO only).

To activate FR-900482, add a reducing agent such as sodium dithionite to a final

concentration of 100 µM.

Incubate the reaction mixtures at 37°C for 2 hours.

3. Denaturation and Gel Electrophoresis:

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

Denature the DNA by heating the samples at 95°C for 5 minutes, followed by rapid cooling

on ice.

Add a loading dye and load the samples onto a denaturing agarose gel (containing

formaldehyde) or a polyacrylamide gel containing urea.

Perform electrophoresis to separate single-stranded and cross-linked DNA.

4. Visualization:

Stain the gel with a fluorescent DNA stain (e.g., ethidium bromide or SYBR Green).

Visualize the DNA bands under UV light. The presence of higher molecular weight bands in

the FR-900482-treated samples compared to the control indicates the formation of

interstrand cross-links.
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Chromatin Immunoprecipitation (ChIP) Assay for In Vivo
Target Engagement
This protocol outlines a general procedure to investigate the interaction of FR-900482 with

chromatin-associated proteins in cultured cells.

1. Cell Culture and Treatment:

Culture a suitable cancer cell line to approximately 80-90% confluency.

Treat the cells with the desired concentration of FR-900482 for a specified time (e.g., 4-24

hours). Include a vehicle-treated control.

2. Cross-linking:

Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link

proteins to DNA.

Incubate at room temperature for 10 minutes.

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and

incubating for 5 minutes.

3. Cell Lysis and Chromatin Shearing:

Harvest the cells and wash with ice-cold PBS.

Lyse the cells to release the nuclei.

Resuspend the nuclear pellet in a suitable lysis buffer and shear the chromatin to fragments

of 200-1000 bp using sonication.

4. Immunoprecipitation:

Pre-clear the chromatin lysate with protein A/G beads.

Incubate the pre-cleared lysate overnight at 4°C with an antibody specific for a DNA-binding

protein of interest (e.g., a histone mark or a transcription factor).
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Add protein A/G beads to capture the antibody-protein-DNA complexes.

5. Washing and Elution:

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-

specific binding.

Elute the chromatin complexes from the beads.

6. Reverse Cross-linking and DNA Purification:

Reverse the formaldehyde cross-links by incubating the eluted samples at 65°C overnight

with NaCl.

Treat with RNase A and Proteinase K to remove RNA and protein.

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

7. Analysis:

Analyze the purified DNA by qPCR to quantify the enrichment of specific DNA sequences, or

by next-generation sequencing (ChIP-seq) for genome-wide analysis of FR-900482-induced

changes in protein-DNA interactions.
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Figure 3: General workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b15582926?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15582926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
FR-900482 remains a molecule of significant interest in the field of oncology drug development.

Its distinct chemical properties and mechanism of action provide a foundation for further

research into novel anticancer therapies. This technical guide serves as a centralized resource

for the fundamental physical and chemical characteristics of FR-900482 and provides

standardized protocols to facilitate its investigation in a laboratory setting. A thorough

understanding of these properties is paramount for the design of future studies aimed at

harnessing the full therapeutic potential of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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